

Key physicochemical properties of ATP disodium salt for experimental setup.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP disodium salt hydrate

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An In-depth Technical Guide on the Core Physicochemical Properties of ATP Disodium Salt for Experimental Setup

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of Adenosine 5'-triphosphate (ATP) disodium salt is paramount for the design and execution of robust and reproducible experiments. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Physicochemical Properties

ATP disodium salt is a crucial coenzyme and signaling molecule in numerous biological processes.^[1] Its experimental utility is dictated by its solubility, stability, and ionic characteristics. The hydrated form is commonly used in laboratory settings.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄ N ₅ Na ₂ O ₁₃ P ₃	[2]
Molecular Weight	551.14 g/mol (anhydrous)	[1][2][3][4][5]
	605.24 g/mol (trihydrate)	
Appearance	White crystalline powder	[6]
Solubility		
in Water	50 mg/mL	[7]
100 mg/mL	[6][8]	
110 mg/mL at 25°C	[9]	
in PBS (pH 7.2)	~10 mg/mL	[9][10]
in Ethanol	<1 mg/mL at 25°C	[9]
in DMSO	<1 mg/mL at 25°C	[9]
pH of Aqueous Solution	~3.5 (for a 50 mg/mL solution)	[7]
Molar Extinction Coefficient (ε)	15,400 M ⁻¹ cm ⁻¹ at 259 nm (in 100 mM phosphate buffer, pH 7.0)	[7]
pKa Values	0.9, 1.5, 2.3, 6.5, 7.7	[11][12]

Stability and Storage

Proper storage of ATP disodium salt is critical to prevent degradation.

Condition	Recommendation	Stability	References
Solid Form	Store at -20°C with desiccation.	Stable for at least 2 years with less than 0.5% decomposition per year.	[7]
Aqueous Solutions	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	Stable for several weeks at -20°C. For long-term storage, -80°C is recommended. Not recommended to store for more than one day in aqueous solution.	[10][13][14]
pH Stability	Most stable in aqueous solutions between pH 6.8 and 7.4.	Rapidly hydrolyzes at more extreme pH levels.	[15]

Experimental Protocols

Preparation of ATP Stock Solution (100 mM)

- **Weighing:** Accurately weigh 5.5115 g of ATP disodium salt (anhydrous, MW: 551.15 g/mol). For the trihydrate form (MW: 605.2 g/mol), use 6.052 g.
- **Dissolution:** Dissolve the powder in approximately 80 mL of nuclease-free water or a suitable buffer (e.g., Tris-HCl).[16] A solution of ATP in water will be mildly acidic (pH ~3.5).[7]
- **pH Adjustment:** Adjust the pH to 7.0-7.5 using NaOH. This is crucial for the stability of the solution and for mimicking physiological conditions.
- **Final Volume:** Bring the final volume to 100 mL with nuclease-free water.
- **Sterilization:** Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for cell culture applications.[13]

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[13][16]

Determination of ATP Concentration

The concentration of an ATP solution can be determined using several methods:

- Spectrophotometry: Measure the absorbance of the solution at 259 nm.[7] The concentration can be calculated using the Beer-Lambert law ($A = \epsilon cl$), with a molar extinction coefficient (ϵ) of 15,400 M⁻¹cm⁻¹ at pH 7.0.[7]
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify ATP, ADP, and AMP, providing a more detailed analysis of the solution's purity.[17]
- Bioluminescence Assays: These highly sensitive assays utilize the luciferase enzyme, which produces light in the presence of ATP.[18] The amount of light emitted is directly proportional to the ATP concentration.[18] This method is particularly useful for measuring low ATP concentrations in biological samples.[18][19]

Assessment of ATP Stability

To assess the stability of ATP under specific experimental conditions (e.g., temperature, pH, presence of enzymes), the following protocol can be adapted:

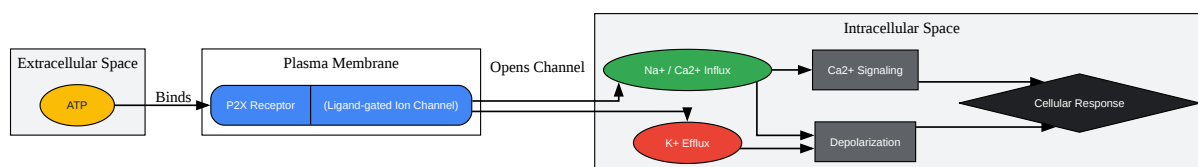
- Sample Preparation: Prepare ATP solutions at the desired concentration and in the relevant buffer.
- Incubation: Incubate the samples under the conditions being tested for various time points.
- Reaction Quenching: At each time point, take an aliquot of the sample and stop any enzymatic degradation, for example, by heating or adding a quenching agent.
- Quantification: Measure the remaining ATP concentration using one of the methods described above (spectrophotometry, HPLC, or bioluminescence).
- Data Analysis: Plot the ATP concentration as a function of time to determine the degradation rate.

ATP Signaling Pathways

Extracellular ATP is a key signaling molecule that activates purinergic P2 receptors, which are broadly classified into two families: P2X and P2Y receptors.[20][21]

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that open upon ATP binding, leading to the influx of Na^+ and Ca^{2+} and the efflux of K^+ . [20][22] This ion flux alters the cell's membrane potential and intracellular calcium concentration, triggering various downstream signaling events.[20]

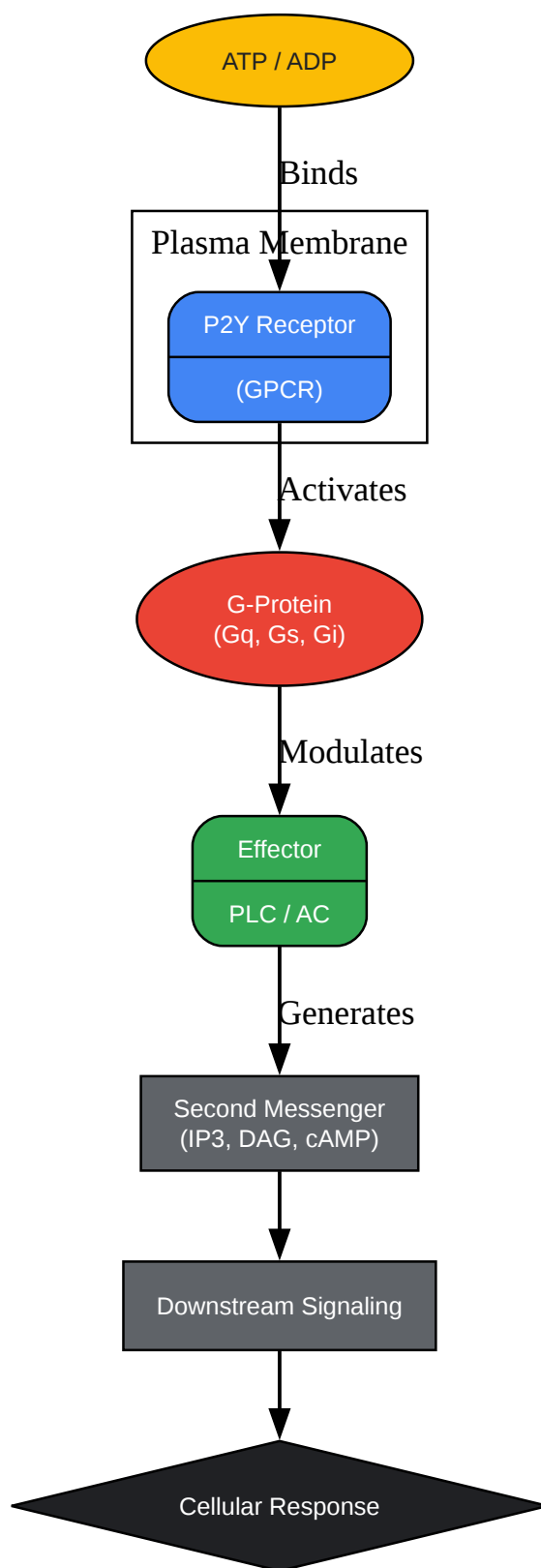


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Caption: P2X Receptor Activation Pathway.

P2Y Receptor Signaling

P2Y receptors are G-protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, initiate intracellular signaling cascades through different G-protein subunits ($\text{G}_{\alpha q}$, $\text{G}_{\alpha s}$, $\text{G}_{\alpha i}$). [22]

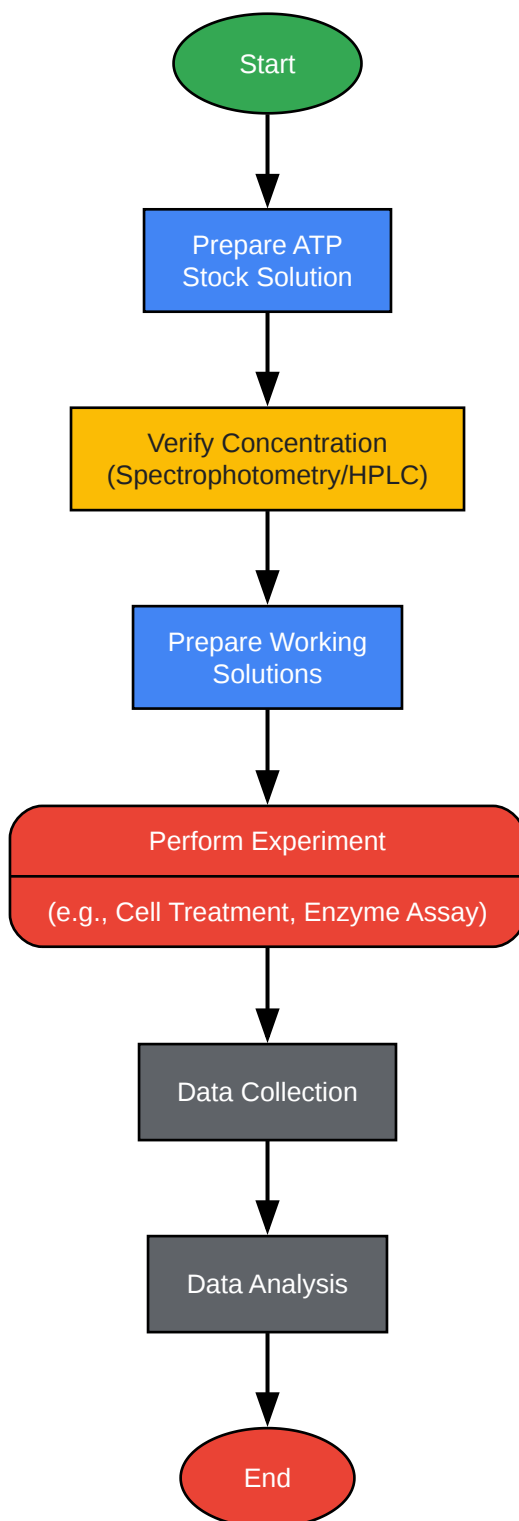


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Caption: General P2Y Receptor Signaling Cascade.

Experimental Workflow

A typical experimental workflow involving the use of ATP disodium salt is outlined below.



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Caption: Standard Experimental Workflow for ATP Disodium Salt.

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- To cite this document: BenchChem. [Key physicochemical properties of ATP disodium salt for experimental setup.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340535#key-physicochemical-properties-of-atp-disodium-salt-for-experimental-setup]

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